Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate
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Overview
Description
Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate is a chemical compound that belongs to the class of benzoxadiazoles Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,1,3-benzoxadiazole with a suitable ester, followed by oxidation and esterification reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoxadiazole: A compound with similar structural features but different functional groups.
4-Benzoxadiazolecarboxylic acid: Another benzoxadiazole derivative with distinct chemical properties.
Properties
IUPAC Name |
methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-3-9(15)10(12(16)17-2)7-5-4-6-8-11(7)14-18-13-8/h3-6,10H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICXKBLSZGYNQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC2=NON=C21)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721142 |
Source
|
Record name | Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102993-40-8 |
Source
|
Record name | Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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